molecular formula C8H11F3O2 B122293 4-(Trifluoromethyl)cyclohexanecarboxylic Acid CAS No. 133261-33-3

4-(Trifluoromethyl)cyclohexanecarboxylic Acid

Cat. No.: B122293
CAS No.: 133261-33-3
M. Wt: 196.17 g/mol
InChI Key: LMEAZIIFLVDISW-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohexanecarboxylic Acid is a chemical compound with the molecular formula C8H11F3O2 and a molecular weight of 196.17 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid typically involves the high-pressure hydrogenation of trifluoromethyl benzoic acid using a W-2 type framework nickel catalyst . This process yields a mixture of cis and trans isomers of the compound. The reaction conditions include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

4-TFCHCA is being investigated for its potential therapeutic properties, particularly in the development of new drugs. The trifluoromethyl group can enhance the potency and metabolic stability of drug candidates, while the carboxylic acid group allows for further functionalization.

  • Enzyme Inhibition : Research indicates that derivatives of 4-TFCHCA can inhibit key enzymes such as cholinesterases and cyclooxygenases, which are crucial in treating neurodegenerative diseases and inflammatory conditions.

The compound's interaction with biological systems is a significant area of study. Its unique functional groups facilitate binding to various molecular targets, potentially leading to therapeutic applications.

  • Antimycobacterial Activity : Some studies have shown that related compounds exhibit mild activity against Mycobacterium tuberculosis, suggesting that 4-TFCHCA could be explored as an antitubercular agent.

Material Science

In industrial applications, 4-TFCHCA is utilized in the production of specialty chemicals and materials with unique properties due to its fluorinated structure. This includes the development of fluorinated polymers that exhibit enhanced thermal and chemical stability.

Case Study 1: Enzyme Inhibition

A study on derivatives of 4-TFCHCA demonstrated their ability to effectively inhibit acetylcholinesterase (AChE), with some compounds showing superior efficacy compared to established drugs like rivastigmine. This suggests a promising avenue for developing new treatments for Alzheimer's disease.

Case Study 2: Antimycobacterial Screening

Research on structurally similar compounds revealed a potential for mild activity against Mycobacterium tuberculosis. This highlights the need for further exploration of 4-TFCHCA in the context of tuberculosis treatment.

CompoundActivity TypeObservations
4-(Trifluoromethyl)cyclohexanecarboxylic acidEnzyme InhibitionInhibits AChE effectively
DerivativesAntimycobacterialMild activity against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.

Biological Activity

4-(Trifluoromethyl)cyclohexanecarboxylic acid (TFMCA) is a fluorinated organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

TFMCA features a cyclohexane ring substituted with a trifluoromethyl group (-CF₃) and a carboxylic acid group (-COOH). Its molecular formula is C₈H₁₁F₃O₂, with a molecular weight of approximately 212.17 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity and may influence its interaction with biological targets.

The mechanism of action of TFMCA is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of specific biochemical pathways. The presence of hydroxyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, further influencing the compound's biological activity.

Antimicrobial Properties

TFMCA exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The structural features of TFMCA contribute to its effectiveness against pathogens by disrupting cellular processes .

Anti-inflammatory Effects

Research indicates that TFMCA may possess anti-inflammatory properties. Compounds with similar structural motifs have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

Recent investigations into TFMCA derivatives have revealed promising anticancer activities. For instance, compounds derived from TFMCA have demonstrated efficacy against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The incorporation of the trifluoromethyl group has been linked to enhanced anticancer potency compared to non-fluorinated analogs .

Table 1: Biological Activity Profiles of TFMCA Derivatives

CompoundActivity TypeIC₅₀ (µM)Target Cell Line
2gAnticancer2.63MCF-7
5Anticancer3.09PC-3
TFMCAAntimicrobialN/AVarious Bacteria
TFMCAAnti-inflammatoryN/AIn vitro Models

Note: IC₅₀ values represent the concentration required to inhibit 50% of target activity.

Pharmacokinetic Considerations

Pharmacokinetic studies are crucial for understanding the behavior of TFMCA in biological systems. Preliminary data suggest that TFMCA exhibits favorable pharmacokinetic profiles, including moderate plasma clearance and reasonable half-life, which are essential for therapeutic applications .

Potential Applications

Given its diverse biological activities, TFMCA holds promise in several areas:

  • Pharmaceutical Development : As a lead compound in drug discovery for antimicrobial and anticancer therapies.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science : Use in the development of fluorinated polymers with unique properties.

Properties

IUPAC Name

4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEAZIIFLVDISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254376
Record name 4-(Trifluoromethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95233-30-0, 133261-33-3, 1202578-27-5
Record name 4-(Trifluoromethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95233-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-(Trifluoromethyl)cyclohexanecarboxylic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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